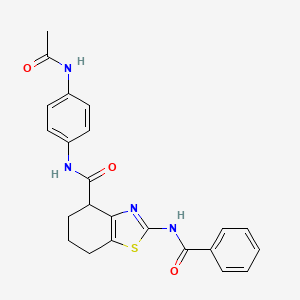![molecular formula C18H24ClN3 B6501623 1-[(3-chlorophenyl)methyl]-4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]piperidine CAS No. 1396578-34-9](/img/structure/B6501623.png)
1-[(3-chlorophenyl)methyl]-4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Chlorophenylmethyl)-4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]piperidine, otherwise known as 3C-PP, is a heterocyclic compound commonly used in scientific research. It is a member of the piperidine family and is widely used in the synthesis of drugs and other compounds. 3C-PP has been studied extensively for its potential applications in the fields of chemistry, biochemistry, and pharmacology.
Aplicaciones Científicas De Investigación
3C-PP has been studied extensively for its potential applications in the fields of chemistry, biochemistry, and pharmacology. It has been used in the synthesis of drugs and other compounds, as well as in the development of new methods for the synthesis of complex molecules. It has also been used in the study of enzyme inhibition and receptor binding.
Mecanismo De Acción
The mechanism of action of 3C-PP is not yet fully understood. However, it is believed that the compound binds to specific receptors in the body and alters the activity of enzymes. This binding is thought to be responsible for the biochemical and physiological effects of the compound.
Biochemical and Physiological Effects
3C-PP has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the metabolism of drugs, as well as to bind to receptors in the body. It has also been shown to have anti-inflammatory, anti-fungal, and anti-tumor properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 3C-PP in laboratory experiments has several advantages. It is highly soluble in water and organic solvents, and its synthesis is relatively simple and inexpensive. However, it has some drawbacks. For example, it is highly toxic and must be handled with care.
Direcciones Futuras
The future of 3C-PP research is promising. It has potential applications in drug discovery and development, as well as in the development of new methods for the synthesis of complex molecules. Additionally, further research is needed to fully understand its mechanism of action. Other potential future directions include the study of its anti-inflammatory, anti-fungal, and anti-tumor properties, as well as its potential applications in the treatment of various diseases.
Métodos De Síntesis
3C-PP is synthesized through a multi-step process that involves the reaction of 3-chlorophenylmethyl chloride with 4-methyl-3,5-dimethyl-1H-pyrazole-1-carboxylic acid in the presence of anhydrous sodium acetate, a base catalyst. This reaction yields 3C-PP and sodium chloride as the by-products. The reaction is highly exothermic and the reaction time is typically between 2-3 hours.
Propiedades
IUPAC Name |
1-[(3-chlorophenyl)methyl]-4-[(3,5-dimethylpyrazol-1-yl)methyl]piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24ClN3/c1-14-10-15(2)22(20-14)13-16-6-8-21(9-7-16)12-17-4-3-5-18(19)11-17/h3-5,10-11,16H,6-9,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYHOBRXDMNVLCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC2CCN(CC2)CC3=CC(=CC=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-chlorobenzyl)-4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(4-acetylpiperazine-1-carbonyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl]-4-chlorobenzamide](/img/structure/B6501554.png)
![2-(4-methoxybenzamido)-N-[(pyridin-2-yl)methyl]-4H,5H,6H-cyclopenta[d][1,3]thiazole-4-carboxamide](/img/structure/B6501558.png)
![1-[(1-cyclobutanecarbonylpiperidin-4-yl)methyl]-1H-1,3-benzodiazole; oxalic acid](/img/structure/B6501561.png)
![(2E)-3-(3,4-dimethoxyphenyl)-N-[5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl]prop-2-enamide](/img/structure/B6501575.png)
![N-[(furan-2-yl)methyl]-2-{[(4-methylphenyl)carbamoyl]amino}-1,3-thiazole-4-carboxamide](/img/structure/B6501580.png)
![4-[(1H-imidazol-1-yl)methyl]-N-(2-phenylethyl)piperidine-1-carboxamide](/img/structure/B6501582.png)
![4-[(1H-imidazol-1-yl)methyl]-N-[2-(4-methoxyphenyl)ethyl]piperidine-1-carboxamide](/img/structure/B6501589.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-1-{4-[(1H-pyrazol-1-yl)methyl]piperidin-1-yl}ethan-1-one](/img/structure/B6501605.png)
![N-(2-phenylethyl)-4-[(1H-pyrazol-1-yl)methyl]piperidine-1-carboxamide](/img/structure/B6501606.png)
![2-{[(4-chlorophenyl)carbamoyl]amino}-N-cycloheptyl-1,3-thiazole-4-carboxamide](/img/structure/B6501607.png)
![N-(5-chloro-2-methoxyphenyl)-2-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]piperidin-1-yl}acetamide](/img/structure/B6501611.png)
![4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1-[(2-methylphenyl)methyl]piperidine](/img/structure/B6501619.png)
![4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1-[(2-methyl-1,3-thiazol-4-yl)methyl]piperidine](/img/structure/B6501628.png)